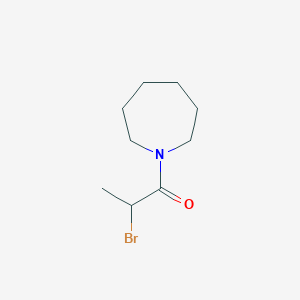

1-(Azepan-1-yl)-2-bromopropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(Azepan-1-yl)-2-bromopropan-1-one is a chemical of interest in the field of organic synthesis and medicinal chemistry. It is characterized by the presence of an azepan (heptamethyleneimine) ring and a 2-bromopropan-1-one moiety. This structure is relevant due to its potential as a building block for more complex molecules, particularly those with pharmacological applications.

Synthesis Analysis

The synthesis of related azepine derivatives has been reported in the literature. For instance, a facile access to the 1,5-dihydro-benzo[b]azepin-2-one ring system was achieved through a silver nitrate-induced rearrangement of N-benzyl quinolinium bromide, which upon reduction leads to the formation of 1,3,4,5-tetrahydro-benzo[b]azepin-2-one, a structure found in several pharmacologically important compounds . Another study describes the conversion of 1-arylmethyl-2-(bromomethyl)aziridines into 2-amino-1-aryloxy-3-methoxypropanes, which involves treatment with potassium phenoxides and benzyl bromide, followed by reaction with sodium methoxide . These methods highlight the versatility of bromine-containing precursors in synthesizing nitrogen-containing heterocycles.

Molecular Structure Analysis

The molecular structure of azepine derivatives can be quite complex. For example, the crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one shows that the azepan-2-one ring adopts a chair conformation, while the tetrahydropyridine ring adopts a half-chair conformation . This indicates that the azepine derivatives can have multiple conformations, which may affect their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Azepine derivatives can undergo various chemical reactions. The synthesis of 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides from aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines with 1-biphenyl-4-yl-2-bromoethanone is an example of the chemical transformations that these compounds can undergo . This reaction is significant as it leads to compounds with antimicrobial activity, demonstrating the potential of azepine derivatives in drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of azepine derivatives are influenced by their molecular structure. The presence of bromine and the azepine ring can impart certain characteristics such as volatility, solubility, and reactivity. For instance, the synthesis of volatile cyclic silylamines and the study of their molecular structures provide insights into the behavior of azepine derivatives under different conditions . These properties are crucial for the application of these compounds in various fields, including pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

-

Non-linear Optical Properties

- Field : Chemistry

- Application : The compound 2-(Azepan-1-yl (naphthalen-1-yl)methyl)phenol was investigated for its non-linear optical (NLO) properties .

- Method : The study used the density functional theory (DFT) B3LYP method and 6-311 G (d, p) set. Natural bond orbital (NBO) analysis was used to learn the intermolecular and intermolecular binding interaction .

- Results : The study reported on the optical properties of the compound, including its dipole moment, polarizability, and hyperpolarizability. The effect of temperature on thermodynamic parameters (capacity, molar entropy, enthalpy) was also reported .

-

Treatment of Type 2 Diabetes Mellitus

- Field : Medicine

- Application : The compound Tolazamide, which contains an azepan-1-yl group, is used as a hypoglycemic agent for the treatment of type 2 diabetes mellitus .

- Method : The exact method of application or experimental procedures was not specified in the source .

- Results : The outcomes of this application were not detailed in the source .

-

Tolazamide

- Field : Medicine

- Application : Tolazamide, which contains an azepan-1-yl group, is used as a hypoglycemic agent for the treatment of type 2 diabetes mellitus .

- Method : The exact method of application or experimental procedures was not specified in the source .

- Results : The outcomes of this application were not detailed in the source .

-

(2-Azepan-1-yl-2-phenylethyl)amine

- Field : Chemistry

- Application : This compound is provided as part of a collection of unique chemicals for early discovery researchers .

- Method : The exact method of application or experimental procedures was not specified in the source .

- Results : The outcomes of this application were not detailed in the source .

-

Tolazamide

- Field : Medicine

- Application : Tolazamide, which contains an azepan-1-yl group, is used as a hypoglycemic agent for the treatment of type 2 diabetes mellitus .

- Method : The exact method of application or experimental procedures was not specified in the source .

- Results : The outcomes of this application were not detailed in the source .

-

(2-Azepan-1-yl-2-phenylethyl)amine

- Field : Chemistry

- Application : This compound is provided as part of a collection of unique chemicals for early discovery researchers .

- Method : The exact method of application or experimental procedures was not specified in the source .

- Results : The outcomes of this application were not detailed in the source .

Eigenschaften

IUPAC Name |

1-(azepan-1-yl)-2-bromopropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-8(10)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZCLWFRNWNHCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCCC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648555 |

Source

|

| Record name | 1-(Azepan-1-yl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)-2-bromopropan-1-one | |

CAS RN |

131580-51-3 |

Source

|

| Record name | 1-(Azepan-1-yl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Azidomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1292739.png)

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)